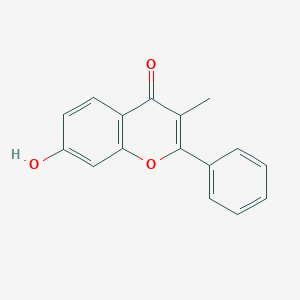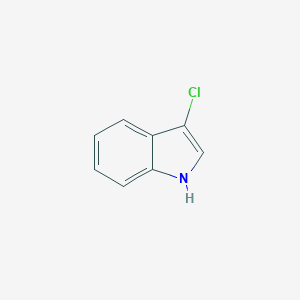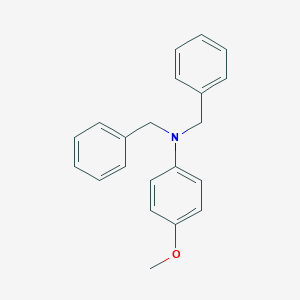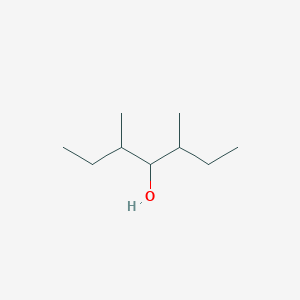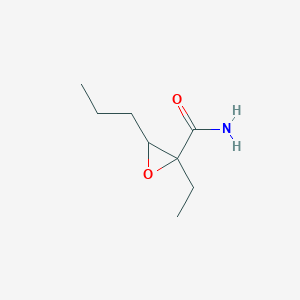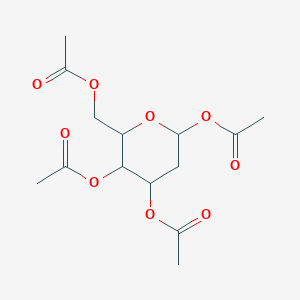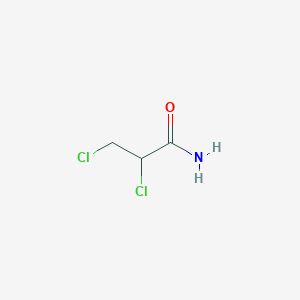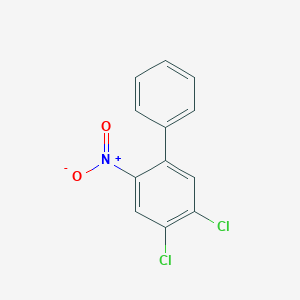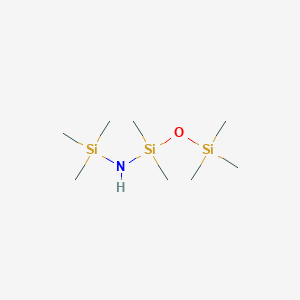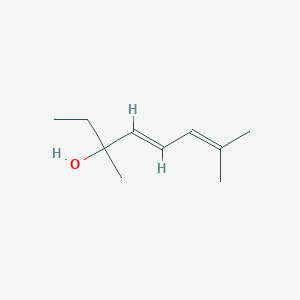
3,7-Dimethyl-4,6-octadien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-4,6-octadien-3-ol, commonly known as geraniol, is a naturally occurring monoterpenoid alcohol with a rose-like scent. It is found in various plants, including roses, lemongrass, and citronella. Geraniol has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine.
Mecanismo De Acción
The mechanism of action of geraniol varies depending on its application. In medicine, geraniol has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agriculture, geraniol has been shown to disrupt the nervous system of insects, leading to paralysis and death. In food, geraniol acts as a flavoring agent by binding to taste receptors on the tongue.
Efectos Bioquímicos Y Fisiológicos
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geraniol has several advantages as a research tool, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on geraniol. In medicine, further studies are needed to elucidate the mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a natural insecticide and repellent. In food, further studies are needed to explore its potential applications as a preservative and flavoring agent. Overall, geraniol has great potential for various applications and warrants further research.
Métodos De Síntesis
Geraniol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of citral, a compound found in lemongrass oil, with an alkali metal hydride. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce geraniol from glucose or other carbon sources. Plant extraction involves the isolation of geraniol from plant sources using solvents such as hexane or ethanol.
Aplicaciones Científicas De Investigación
Geraniol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food. In medicine, geraniol has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In agriculture, geraniol has been shown to have insecticidal and repellent properties, making it a potential alternative to synthetic insecticides. In food, geraniol is used as a flavoring agent and preservative.
Propiedades
Número CAS |
18479-54-4 |
|---|---|
Nombre del producto |
3,7-Dimethyl-4,6-octadien-3-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4E)-3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3/b8-6+ |
Clave InChI |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)(/C=C/C=C(C)C)O |
SMILES |
CCC(C)(C=CC=C(C)C)O |
SMILES canónico |
CCC(C)(C=CC=C(C)C)O |
Otros números CAS |
18479-54-4 |
Sinónimos |
3,7-dimethyl-4,6-octadien-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
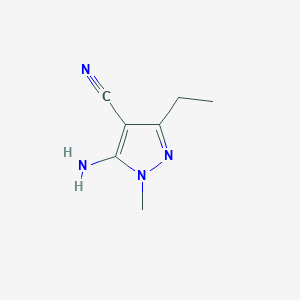
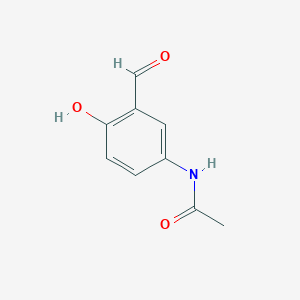
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

